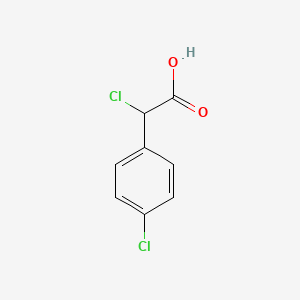

![molecular formula C13H10F3N3O2S B2467090 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 905682-77-1](/img/structure/B2467090.png)

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

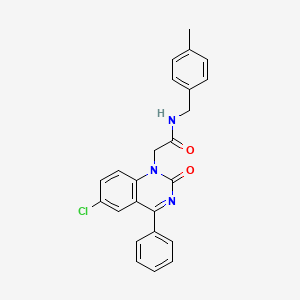

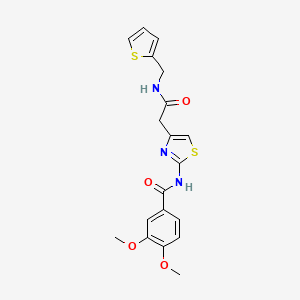

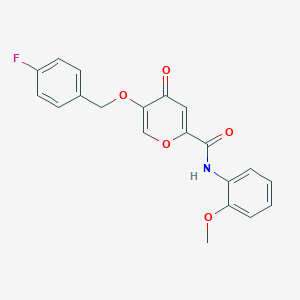

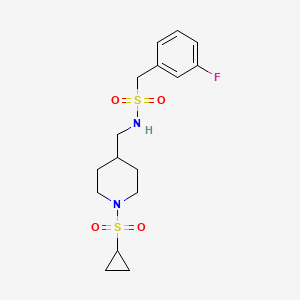

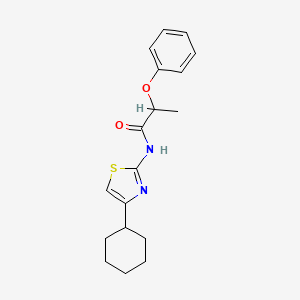

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrimidine ring attached to a phenyl ring via a sulfanyl group and an acetamide group . The trifluoromethyl group is likely attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the conditions and the reactants used. Without specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

- The compound has demonstrated promising anti-inflammatory effects in vitro. Specifically, it inhibits protein denaturation in bovine serum albumin, making it a potential candidate for screening anti-inflammatory compounds without the need for animal testing .

- The compound can be used in the synthesis of photoproducts. For instance, it is involved in the formation of 5-methyl-6-[2’-oxo-1’,2’-dihydropyrimidin-4’-yl]-pyrimidin-2,4-dione and 6-[2’-oxo-1’,2’-dihydropyrimidin-4’-yl]-pyrimidin-2,4-dione from readily available 6-acetyl-pyrimidine derivatives .

- The compound, when combined with 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA), contributes to the formation of mechanically strong and electrochemically stable single-ion conductive polymer electrolytes (SIPE). These materials have potential applications in energy storage and electrochemical devices .

Anti-Inflammatory Properties

Photoproduct Synthesis

Single-Ion Polymer Electrolytes (SIPE)

Mécanisme D'action

Target of Action

It has been found to be involved in the formation of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .

Mode of Action

The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA), forming a SIPE with hydrogen bonding .

Biochemical Pathways

The compound plays a role in the formation of SIPE and PVDF-HFP composite membranes, which have a highly porous network structure, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa)

Result of Action

The SIPE/PVDF-HFP composite membrane prepared without lithium salt has a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C . It shows good compatibility with lithium metal electrodes and a high lithium ion transfer number (0.89)

Action Environment

The action of the compound is influenced by environmental factors such as temperature. For example, the Li//LiFePO4 battery shows excellent cycle life and rate performance at 60 or 25 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-1-3-9(4-2-8)18-10(20)7-22-11-5-6-17-12(21)19-11/h1-6H,7H2,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOOWTNNMFIDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)